2-(Difluoromethyl)-8-iodonaphthalene
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Overview
Description
2-(Difluoromethyl)-8-iodonaphthalene is an organic compound that features both difluoromethyl and iodine substituents on a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-8-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method involves the difluoromethylation of a naphthalene derivative followed by iodination. The difluoromethylation can be achieved using difluoromethylating reagents such as difluoromethyl sulfone or difluoromethyl zinc reagents under appropriate conditions . The iodination step can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-8-iodonaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products:
- Substituted naphthalenes with various functional groups.
- Difluoromethyl ketones and alcohols.
- Coupled products with extended carbon chains .
Scientific Research Applications
2-(Difluoromethyl)-8-iodonaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-8-iodonaphthalene involves its interaction with molecular targets through its difluoromethyl and iodine groups. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to various targets . The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of molecular conformations .
Comparison with Similar Compounds
- 2-(Difluoromethyl)-naphthalene
- 8-Iodonaphthalene
- 2-(Trifluoromethyl)-8-iodonaphthalene
Comparison: 2-(Difluoromethyl)-8-iodonaphthalene is unique due to the presence of both difluoromethyl and iodine groups on the naphthalene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form specific non-covalent interactions. Compared to similar compounds, it offers a versatile platform for further functionalization and application in various fields .
Properties
Molecular Formula |
C11H7F2I |
---|---|
Molecular Weight |
304.07 g/mol |
IUPAC Name |
7-(difluoromethyl)-1-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)8-5-4-7-2-1-3-10(14)9(7)6-8/h1-6,11H |
InChI Key |
VMURORUVUNVAGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)C(=C1)I |
Origin of Product |
United States |
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